molecular formula C26H24P+ B14444276 Dibenzyl-diphenyl-phosphanium CAS No. 77382-18-4

Dibenzyl-diphenyl-phosphanium

Cat. No.: B14444276
CAS No.: 77382-18-4
M. Wt: 367.4 g/mol
InChI Key: XCHLOAIAVUHZNV-UHFFFAOYSA-N
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Description

Dibenzyl-diphenyl-phosphanium is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl-diphenyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{PH} + 2 \text{PhCH}_2\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{Ph)}_2 + 2 \text{HCl} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl-diphenyl-phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which dibenzyl-diphenyl-phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various substrates, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzyl and phenyl groups, which imparts distinct reactivity and properties compared to other phosphines. This makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

77382-18-4

Molecular Formula

C26H24P+

Molecular Weight

367.4 g/mol

IUPAC Name

dibenzyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1

InChI Key

XCHLOAIAVUHZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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